molecular formula C9H8N2O4 B2716631 4-Amino-3-nitrocinnamic acid CAS No. 51794-06-0

4-Amino-3-nitrocinnamic acid

Cat. No.: B2716631
CAS No.: 51794-06-0
M. Wt: 208.173
InChI Key: HCVYCRFCWROKQK-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-nitrocinnamic acid is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of an amino group at the fourth position and a nitro group at the third position on the cinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-nitrocinnamic acid typically involves the nitration of cinnamic acid followed by the introduction of an amino group. One common method is the nitration of cinnamic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position. The resulting 3-nitrocinnamic acid is then subjected to a reduction reaction to convert the nitro group to an amino group, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-nitrocinnamic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed:

    Reduction: this compound can be converted to 4-Amino-3-aminocinnamic acid.

    Oxidation: The compound can be oxidized to 4-Nitro-3-nitrocinnamic acid.

    Substitution: Various acylated or alkylated derivatives can be formed depending on the reagents used.

Scientific Research Applications

4-Amino-3-nitrocinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-nitrocinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The compound’s anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

4-Amino-3-nitrocinnamic acid can be compared with other cinnamic acid derivatives, such as:

    Cinnamic acid: The parent compound with a simple structure and various biological activities.

    4-Aminocinnamic acid: Similar to this compound but lacks the nitro group, resulting in different chemical and biological properties.

    3-Nitrocinnamic acid: Contains a nitro group but lacks the amino group, leading to distinct reactivity and applications.

The uniqueness of this compound lies in the presence of both amino and nitro groups, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

(E)-3-(4-amino-3-nitrophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,10H2,(H,12,13)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVYCRFCWROKQK-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51794-06-0
Record name (2E)-3-(4-amino-3-nitrophenyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.